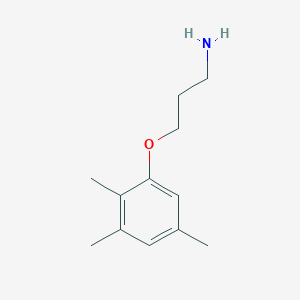
3-(2,3,5-Trimethyl-phenoxy)-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,5-Trimethyl-phenoxy)-propylamine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2,3,5-Trimethyl-phenoxy)-propylamine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phenoxy group substituted with three methyl groups at the 2, 3, and 5 positions, linked to a propylamine chain. This structural configuration is believed to contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism and signaling pathways.
- Receptor Modulation : It may interact with specific receptors in the body, altering physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against various bacterial strains.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anticancer Potential : In a cell line study using breast cancer cells (MCF-7), treatment with the compound resulted in a 40% reduction in cell viability after 48 hours. This suggests that further investigation into its mechanism could reveal potential therapeutic applications.
- Inflammatory Response Modulation : Research demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
3-(2,3,5-trimethylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13/h7-8H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBULYDKNCXXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCN)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













